molecular formula C21H22N4O6S2 B2587292 (4-(morpholinosulfonyl)phenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-58-9

(4-(morpholinosulfonyl)phenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2587292
CAS RN: 851802-58-9
M. Wt: 490.55
InChI Key: UTVGQHGDUWXHBM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the imidazole ring. The presence of the nitro group could potentially make the compound a good electrophile, while the morpholinosulfonyl group could potentially make the compound a good nucleophile .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The nitro group could potentially undergo reduction to form an amine, while the imidazole ring could potentially undergo various substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could potentially make the compound more polar, while the morpholinosulfonyl group could potentially increase its solubility in certain solvents .

Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader class of compounds utilized in various chemical syntheses and characterizations, demonstrating the compound's significance in scientific research. For instance:

  • Synthesis of Novel Compounds

    The compound has been used as an intermediate in the synthesis of various biologically active compounds, highlighting its role in the development of new chemical entities with potential biological activities. This includes the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which is a significant intermediate for many biologically active compounds, implying its importance in the field of medicinal chemistry (Wang et al., 2016).

  • Material Synthesis and Analysis

    The compound and its derivatives have been involved in the synthesis and analysis of materials, such as novel poly(amide-ether)s bearing imidazole pendants. These materials show potential in various applications due to their solubility, thermal properties, and fluorescence emission, indicating the compound's role in material science and engineering (Ghaemy et al., 2013).

  • Potential in Imaging and Diagnostic Applications

    Derivatives of the compound have been studied for potential applications in imaging, as evidenced by the synthesis of [11C]HG-10-102-01 as a new PET agent for imaging LRRK2 enzyme in Parkinson's disease. This highlights the compound's potential in contributing to the development of diagnostic agents and tools for medical imaging (Wang et al., 2017).

  • Antitumor and Antiproliferative Activity

    Research has demonstrated the compound's derivatives possessing distinct inhibition on the proliferation of cancer cell lines, indicating its significance in the development of antitumor agents (Tang & Fu, 2018).

  • Bioactive Heterocycle Synthesis and Analysis

    Synthesis and characterization of a novel bioactive heterocycle compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been conducted to understand its antiproliferative activity, providing insights into its role in pharmaceutical sciences (Prasad et al., 2018).

Future Directions

Future research on this compound could potentially involve exploring its reactivity, studying its physical and chemical properties, and investigating any potential biological activity. This could involve conducting various chemical reactions, performing spectroscopic analyses, and carrying out biological assays .

Mechanism of Action

properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S2/c26-20(17-3-7-19(8-4-17)33(29,30)23-11-13-31-14-12-23)24-10-9-22-21(24)32-15-16-1-5-18(6-2-16)25(27)28/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVGQHGDUWXHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(morpholinosulfonyl)phenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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